molecular formula C10H6F3NS B12837683 4-((Trifluoromethyl)thio)quinoline

4-((Trifluoromethyl)thio)quinoline

Cat. No.: B12837683
M. Wt: 229.22 g/mol
InChI Key: CMQXDHZZEHNRHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((Trifluoromethyl)thio)quinoline is a synthetic quinoline derivative intended for research and development purposes. The quinoline scaffold is a versatile heterocyclic compound known for its wide spectrum of biological and pharmacological activities, making it a fundamental building block in medicinal chemistry and drug discovery . Quinoline and its derivatives have been extensively studied and shown to possess antimalarial, antibacterial, antifungal, anthelmintic, cardiotonic, anticonvulsant, anti-inflammatory, and analgesic activities . This compound is structurally characterized by a quinoline core, a bicyclic structure featuring a benzene ring fused to a pyridine ring, which is substituted with a (trifluoromethyl)thio group at the 4-position . The incorporation of the sulfur-linked trifluoromethyl group is a common strategy in modern drug design, as it can significantly influence a molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its overall biological activity and physicochemical profile. Quinoline derivatives are of significant research interest, particularly in the fields of infectious diseases and oncology. In antimalarial research, compounds like chloroquine act by interfering with hemozoin formation in the parasite's digestive vacuole . In anticancer research, other quinoline derivatives function through mechanisms such as topoisomerase inhibition, disruption of DNA replication, induction of apoptosis, and inhibition of key kinase signaling pathways like PI3K/AKT and EGFR . Researchers can utilize this chemical as a key intermediate or precursor for synthesizing more complex molecules, or as a pharmacophore for developing new bioactive compounds targeting these and other diseases. Handling and Safety: Please refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information before using this product. Notice: This product is provided strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C10H6F3NS

Molecular Weight

229.22 g/mol

IUPAC Name

4-(trifluoromethylsulfanyl)quinoline

InChI

InChI=1S/C10H6F3NS/c11-10(12,13)15-9-5-6-14-8-4-2-1-3-7(8)9/h1-6H

InChI Key

CMQXDHZZEHNRHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)SC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Trifluoromethyl)thio)quinoline typically involves the introduction of the trifluoromethylthio group into the quinoline ring. One common method is the reaction of quinoline derivatives with trifluoromethylthiolating agents under specific conditions. For example, the reaction of 4-chloroquinoline with trifluoromethylthiolating reagents such as trifluoromethylthiolating reagents (e.g., CF3SCl) in the presence of a base can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((Trifluoromethyl)thio)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 4-((Trifluoromethyl)sulfinyl)quinoline or 4-((Trifluoromethyl)sulfonyl)quinoline .

Scientific Research Applications

4-((Trifluoromethyl)thio)quinoline has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has shown that derivatives of this compound can act as enzyme inhibitors, making them potential candidates for drug development.

    Industry: The compound is used in the development of new materials, including liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 4-((Trifluoromethyl)thio)quinoline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. For example, certain derivatives of this compound have been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways. The inhibition of these kinases can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

4-Substituted Thioquinolines

  • 4-((4-Methoxyphenyl)thio)quinoline (62): Synthesized via copper-catalyzed C–S coupling, this derivative exhibits similar electronic properties but lacks the trifluoromethyl group.
  • 4-Methyl-2-(thiophen-2-ylsulfanyl)quinoline (4): This compound replaces the trifluoromethyl group with a methyl and thiophene moiety, reducing electron-withdrawing effects and likely altering bioavailability .

Trifluoromethyl-Substituted Quinolines

  • 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline (CAS 1701-27-5): Retains the trifluoromethyl group but substitutes the thioether with chlorine and methoxy groups. This structural variation reduces nucleophilic reactivity and may limit antitubercular efficacy compared to thioquinolines .
  • 4-Amino-7-(trifluoromethyl)quinoline (CAS 243666-11-7): The amino group at the 4-position enhances solubility but diminishes the lipophilicity critical for membrane penetration in antimicrobial applications .

Halogenated and Nitro Derivatives

  • 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline (CAS 175203-61-9): The nitro group increases oxidative stress in pathogens but may elevate toxicity risks .

Key Findings :

  • Antitubercular Activity: 4-Substituted thioquinolines (e.g., compound 1 in ) show superior activity (MIC <1 µg/mL) compared to chloro or methoxy analogs, likely due to enhanced QcrB binding .
  • Antiviral Activity: Triazole-quinoline conjugates (e.g., 10g, 12c) demonstrate high SI values (25–50) against SARS-CoV-2, attributed to fluorine-induced polarity and triazole-mediated target interactions .
  • Safety Profile: Chlorinated derivatives (e.g., 4-chloro-7-(trifluoromethyl)quinoline) require stringent handling due to environmental toxicity risks, whereas thioquinolines are generally more metabolically stable .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) LogP (Predicted) Solubility (mg/mL)
4-((Trifluoromethyl)thio)quinoline 259.24 120–125 (est.) 3.8 0.15 (DMSO)
4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline 275.67 180–185 3.2 0.08 (Water)
4-Amino-7-(trifluoromethyl)quinoline 212.17 223–225 2.1 1.2 (Ethanol)
4-((4-Methoxyphenyl)thio)quinoline 297.35 Not reported 3.5 0.10 (DMSO)

Trends :

  • Lipophilicity: The trifluoromethylthio group increases LogP compared to amino or methoxy substituents, enhancing blood-brain barrier penetration.
  • Thermal Stability : Chlorinated derivatives exhibit higher melting points due to stronger intermolecular forces .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-((trifluoromethyl)thio)quinoline, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves trifluoromethylthiolation of quinoline precursors. Key routes include:

  • Electrophilic Cyclization : Using trifluoromethylthio (SCF₃) sources like AgSCF₃ or CuSCF₃ under oxidative conditions (e.g., I₂ or PhI(OAc)₂) to functionalize quinoline at the 4-position. Yields range from 40–75% depending on solvent polarity (DMF > DCM) and temperature (60–100°C) .
  • Nucleophilic Substitution : Reacting 4-chloroquinoline with trifluoromethylthiolate salts (KSCF₃ or NaSCF₃) in polar aprotic solvents (e.g., DMF) at 80–120°C. Lower yields (30–50%) are common due to competing side reactions .
    • Critical Parameters : Catalyst choice (Ag vs. Cu), solvent dielectric constant, and stoichiometric control of SCF₃ sources significantly impact regioselectivity and purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹⁹F NMR : Detects the trifluoromethylthio group (δ ~ −40 to −45 ppm) and confirms substitution patterns .

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